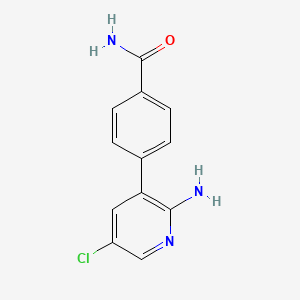
4-(2-Amino-5-chloropyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-5-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H10ClN3O. It is a benzamide derivative that contains both a pyridine and a benzene ring, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chloropyridin-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-(2-Amino-5-chloropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines.
科学研究应用
4-(2-Amino-5-chloropyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-tubercular agents.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
作用机制
The mechanism of action of 4-(2-Amino-5-chloropyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in anti-tubercular applications, it targets Mycobacterium tuberculosis and inhibits its growth by interfering with essential biological processes . The compound’s structure allows it to bind to specific enzymes or receptors, leading to its biological effects.
相似化合物的比较
4-(2-Amino-5-chloropyridin-3-yl)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-chloronicotinamide: Similar in structure but with different functional groups, leading to varied biological activities.
6-Amino-5-chloropyridine-3-carboxamide: Another benzamide derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
属性
CAS 编号 |
870807-13-9 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC 名称 |
4-(2-amino-5-chloropyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-5-10(11(14)16-6-9)7-1-3-8(4-2-7)12(15)17/h1-6H,(H2,14,16)(H2,15,17) |
InChI 键 |
WOIBWQCRQBOFED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















